molecular formula C9H6BrNO2 B12454680 7-Bromo-4-hydroxyquinolin-2(1H)-one

7-Bromo-4-hydroxyquinolin-2(1H)-one

Cat. No.: B12454680
M. Wt: 240.05 g/mol
InChI Key: PSMKCAVVFSIDOE-UHFFFAOYSA-N
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Description

7-Bromo-4-hydroxyquinolin-2(1H)-one: is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and hydroxyl groups in this compound makes it a valuable intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-hydroxyquinolin-2(1H)-one typically involves the bromination of 4-hydroxyquinolin-2(1H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The bromination reaction is carefully monitored, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 7-Bromo-4-hydroxyquinolin-2(1H)-one can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: The compound can be reduced to form 7-bromo-4-hydroxyquinoline using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: 7-Bromo-4-hydroxyquinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 7-Bromo-4-hydroxyquinolin-2(1H)-one is used as an intermediate in the synthesis of various quinoline derivatives

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new drugs and therapeutic agents.

Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its derivatives have shown promise in the treatment of various diseases, including infections and cancer.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of 7-Bromo-4-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cellular pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

  • 6-Bromo-4-hydroxyquinolin-2(1H)-one
  • 8-Bromo-4-hydroxyquinolin-2(1H)-one
  • 4-Hydroxyquinolin-2(1H)-one

Comparison: 7-Bromo-4-hydroxyquinolin-2(1H)-one is unique due to the position of the bromine atom at the 7th position. This specific substitution pattern can influence its chemical reactivity and biological activity. Compared to other brominated quinoline derivatives, this compound may exhibit different pharmacological properties and applications.

Properties

IUPAC Name

7-bromo-4-hydroxy-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-5-1-2-6-7(3-5)11-9(13)4-8(6)12/h1-4H,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMKCAVVFSIDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=O)C=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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